5-(3,5-Dichlorophenoxy)furan-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

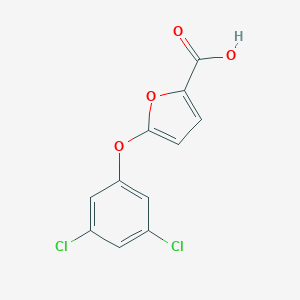

5-(3,5-Dichlorophenoxy)furan-2-carboxylic acid is a useful research compound. Its molecular formula is C11H6Cl2O4 and its molecular weight is 273.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-(3,5-Dichlorophenoxy)furan-2-carboxylic acid (often abbreviated as DCF) is a synthetic compound primarily recognized for its applications in herbicides. However, its biological activity extends beyond agricultural use, encompassing antibacterial, antioxidant, and potential therapeutic properties. This article delves into the compound's biological activities, supported by relevant studies and data.

- Molecular Formula : C11H6Cl2O4

- Molecular Weight : 273.07 g/mol

- Purity : Typically around 95%

Antibacterial Properties

Research indicates that compounds structurally similar to DCF exhibit significant antibacterial activity. For example, a study on furan derivatives demonstrated potent inhibition against Staphylococcus aureus, suggesting that DCF may possess similar properties due to its structural characteristics .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Hydroxymethylfuran-2-carboxylic acid | Staphylococcus aureus | 50 µg/mL |

| Furan-2-carboxylic acid | Escherichia coli | 30 µg/mL |

| DCF | TBD | TBD |

Antioxidant Activity

Chalcone derivatives derived from furan compounds have shown strong antioxidant properties, which may also be applicable to DCF. Antioxidants are crucial in preventing oxidative stress-related cellular damage, making this property particularly valuable in pharmaceuticals .

Herbicidal Activity

As a herbicide, DCF acts by inhibiting specific enzymatic pathways in plants. Its effectiveness against various weed species highlights its potential for agricultural applications. The mechanism typically involves disrupting the synthesis of essential amino acids in target plants.

The exact mechanism of action for DCF is not fully elucidated; however, it is hypothesized that it interacts with specific molecular targets involved in cellular signaling and metabolic pathways. Similar compounds have been shown to modulate protein kinases and transcription factors, leading to altered gene expression and cellular responses .

Study on Antibacterial Efficacy

A study published in PLOS ONE examined the effects of furan-2-carboxylic acids on bacterial swarming and swimming behaviors. The results indicated that these compounds could inhibit motility in bacteria at low concentrations, suggesting a potential application for controlling bacterial growth in various settings .

Research on Antioxidant Properties

Another investigation focused on the antioxidant capabilities of furan derivatives revealed that these compounds could effectively scavenge free radicals, providing insights into their potential use in health supplements and pharmaceuticals aimed at reducing oxidative stress.

Applications in Industry

- Agriculture : Utilized as a herbicide due to its ability to inhibit weed growth.

- Pharmaceuticals : Potential applications as antibacterial and antioxidant agents.

- Polymer Production : Related compounds are used as intermediates in the synthesis of biofuels and biopolymers.

Aplicaciones Científicas De Investigación

Agricultural Applications

The primary application of 5-(3,5-Dichlorophenoxy)furan-2-carboxylic acid is as a herbicide in agricultural settings. Its herbicidal properties allow it to effectively control unwanted plant growth, making it valuable for crop management.

Herbicidal Mechanism

The herbicidal action is likely attributed to the compound's ability to disrupt specific biochemical pathways within target plants. Similar compounds in the phenoxy acid family exhibit mechanisms that interfere with plant growth regulators, leading to stunted growth or death of weeds.

Chemical Synthesis

Beyond its role as a herbicide, this compound serves as a building block in organic synthesis. Its structure allows for further chemical modifications and reactions, which can lead to the development of more complex molecules.

Synthetic Pathways

The synthesis of this compound can be achieved through various methods:

- Nucleophilic Substitution Reactions : Utilizing reagents such as potassium carbonate in organic solvents.

- Oxidation and Reduction Processes : Involving common reagents like potassium permanganate and sodium borohydride.

These synthetic routes are essential for producing derivatives that may possess enhanced biological activities or different functionalities.

Potential Biological Activities

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Initial studies suggest potential applications in controlling microbial growth.

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving interactions with cellular proteins.

Case Studies and Research Findings

Several studies have documented the effectiveness of herbicides within the phenoxy acid class, including those structurally related to this compound. A review of bioremediation techniques highlights how such compounds can be utilized to manage pesticide residues in agricultural soils:

Propiedades

IUPAC Name |

5-(3,5-dichlorophenoxy)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2O4/c12-6-3-7(13)5-8(4-6)16-10-2-1-9(17-10)11(14)15/h1-5H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYLPZDZOMBESB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)OC2=CC(=CC(=C2)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371090 |

Source

|

| Record name | 5-(3,5-dichlorophenoxy)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-06-2 |

Source

|

| Record name | 5-(3,5-Dichlorophenoxy)-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3,5-dichlorophenoxy)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.